Cas no 1036454-35-9 (2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine)

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-oxadiazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The oxadiazole ring enhances metabolic stability and bioavailability, while the piperidine scaffold offers versatility in drug design, particularly for CNS-targeting applications. Its ethyl substitution further modulates lipophilicity and steric interactions, optimizing binding affinity in receptor studies. The compound is suitable for derivatization in medicinal chemistry, enabling the development of novel bioactive molecules. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine structure
1036454-35-9 structure
商品名:2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
CAS番号:1036454-35-9
MF:C9H15N3O
メガワット:181.2349
CID:97901
PubChem ID:43095867

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
    • 3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole
    • Piperidine,2-(3-ethyl-1,2,4-oxadiazol-5-yl)-
    • 3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
    • DTXSID90655407
    • FT-0739752
    • AKOS005739079
    • 1036454-35-9
    • BB 0238770
    • BS-3986
    • 2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-piperidine
    • Piperidine, 2-(3-ethyl-1,2,4-oxadiazol-5-yl)-
    • DB-059029
    • STL131943
    • インチ: InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
    • InChIKey: CWZIRHZDSOSSKD-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NOC(=N1)C2CCCCN2

計算された属性

  • せいみつぶんしりょう: 181.12165
  • どういたいしつりょう: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 51Ų

じっけんとくせい

  • PSA: 50.95

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-3986-100MG
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
BS-3986-10MG
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
BS-3986-1MG
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 >90%
1mg
£37.00 2025-02-09
TRC
B437835-50mg
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9
50mg
$ 95.00 2022-06-07
Chemenu
CM180672-5g
3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
1036454-35-9 95%
5g
$622 2021-08-05
Alichem
A129007188-5g
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 95%
5g
$658.35 2023-09-04
Key Organics Ltd
BS-3986-5MG
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
BS-3986-20MG
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 >90%
20mg
£76.00 2023-04-19
A2B Chem LLC
AD69537-100mg
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 90%
100mg
$311.00 2024-04-20
A2B Chem LLC
AD69537-10mg
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
1036454-35-9 90%
10mg
$182.00 2024-04-20

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 関連文献

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidineに関する追加情報

Comprehensive Overview of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1036454-35-9): Properties, Applications, and Research Insights

The compound 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1036454-35-9) is a heterocyclic organic molecule featuring a unique fusion of a piperidine ring and a 1,2,4-oxadiazole moiety. This structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The 1,2,4-oxadiazole scaffold, in particular, is renowned for its metabolic stability and hydrogen-bonding capabilities, making it a valuable pharmacophore in drug design. Researchers are increasingly exploring derivatives like 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine for their role in modulating biological targets, including enzymes and receptors.

In recent years, the demand for heterocyclic compounds with enhanced pharmacokinetic properties has surged, driven by advancements in medicinal chemistry and drug discovery. The piperidine ring, a common motif in FDA-approved drugs, contributes to the compound's lipophilicity and bioavailability. Meanwhile, the 3-ethyl-1,2,4-oxadiazole group introduces steric and electronic effects that can fine-tune molecular interactions. This dual functionality positions CAS No. 1036454-35-9 as a promising candidate for the development of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and anti-inflammatory agents.

From a synthetic perspective, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is typically prepared via cyclization reactions involving amidoxime intermediates. Optimizing yield and purity often requires careful control of reaction conditions, such as temperature and catalyst selection. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with stringent regulatory standards. The growing interest in green chemistry has also spurred innovations in solvent-free or catalytic methods for producing such heterocycles sustainably.

Beyond pharmaceuticals, CAS No. 1036454-35-9 has potential applications in material science. Its rigid, nitrogen-rich structure could contribute to the development of high-performance polymers or ligands for catalysis. Researchers are investigating its utility in coordination chemistry, where the oxadiazole ring may act as a chelating agent for metal ions. These interdisciplinary applications highlight the versatility of this compound, aligning with broader trends in multi-functional molecular design.

As the scientific community prioritizes structure-activity relationship (SAR) studies, derivatives of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine are being systematically evaluated for their electronic and steric profiles. Computational tools like molecular docking and QSAR modeling accelerate this process, enabling researchers to predict bioactivity and optimize lead compounds efficiently. Such approaches are critical in addressing current challenges like drug resistance and selective targeting, which dominate contemporary biomedical research discussions.

In conclusion, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine represents a compelling case study in modern organic synthesis and applied chemistry. Its dual pharmacophoric elements, coupled with scalable synthetic routes, make it a valuable asset for both academic and industrial laboratories. Future studies may explore its enantioselective synthesis or hybrid derivatives, further expanding its utility in life sciences and beyond.

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